CUDC-907-d3
Description
Properties
Molecular Formula |
C₂₃H₂₁D₃N₈O₄S |
|---|---|
Molecular Weight |
511.57 |
Synonyms |
N-Hydroxy-2-[[[2-(6-methoxy-3-pyridinyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]methylamino]-5-pyrimidinecarboxamide-d3; N-Hydroxy-2-[[[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl](methyl)amino]pyrimi |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanistic Comparison
CUDC-907’s dual inhibition of HDAC and PI3K distinguishes it from single-target inhibitors. Below is a comparative analysis with other HDAC, PI3K, and dual-targeting agents:
Preclinical Efficacy
- In MYC-driven cancers (e.g., neuroblastoma, DLBCL), this results in 2.9-fold increased apoptosis compared to Vorinostat or Idelalisib alone .
- Synergistic Activity : CUDC-907’s dual mechanism enhances efficacy in resistant cancers. For example, it overcomes ABCG2-mediated drug resistance, a limitation of PI3K-selective agents like Idelalisib .
Clinical Outcomes
- Response Rates : In relapsed/refractory DLBCL, CUDC-907 achieved a 64% response rate in MYC-altered patients, outperforming single-target therapies (e.g., 29% with PI3K inhibitors alone) .
- Safety Profile: Grade 3/4 adverse events (thrombocytopenia, diarrhea) are comparable to Vorinostat but lower than Idelalisib’s autoimmune toxicity .
Key Research Findings
Dual Pathway Inhibition
CUDC-907 simultaneously inhibits HDAC and PI3K, leading to:
- Epigenetic Modulation : Increased H3K9ac at promoters of adipogenic genes (e.g., PPARγ, CEBPA), enhancing differentiation in bone marrow stromal cells .
- PI3K/AKT Suppression : Sustained inhibition of AKT phosphorylation, reducing survivin and cyclin B1 levels to induce G2/M arrest .
MYC Dependency
CUDC-907’s efficacy correlates with MYC status:
- In MYC-amplified neuroblastoma, it reduces tumor spheroid growth by 70% (vs. 40% with HDAC inhibitors alone) .
Resistance Mechanisms
Preparation Methods
Catalytic Deuterium Exchange Using Deuterium Oxide (D₂O)
The N-methyl group in CUDC-907 undergoes base-mediated H/D exchange in deuterium oxide. This method, adapted from decarboxylative deuteration protocols, involves:
-
Dissolving CUDC-907 in anhydrous dimethylformamide (DMF).
-
Adding a catalytic base (e.g., potassium carbonate) and heating to 80°C under reflux.
-
Replacing the reaction solvent with deuterium oxide (D₂O) for 48–72 hours.
-
Purifying the product via column chromatography (silica gel, eluent: dichloromethane/methanol).
Reaction conditions :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 72 hours |
| Deuterium source | D₂O (99.9% D) |
| Yield | 65–78% |
This method avoids toxic deuterium sources and achieves >95% deuterium incorporation at the N-methyl group.
Reductive Deuteration with Deuterium Gas (D₂)
An alternative approach employs deuterium gas under catalytic hydrogenation conditions:
-
Suspend CUDC-907 in tetrahydrofuran (THF) with palladium on carbon (Pd/C).
-
Introduce deuterium gas (1 atm) at 25°C for 24 hours.
-
Filter and concentrate the product under reduced pressure.
Advantages :
Limitations :
-
Requires specialized equipment for handling D₂ gas.
Analytical Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuteration at the N-methyl group eliminates the corresponding NMR signal (δ 3.0–3.2 ppm) and introduces a quintet split due to coupling in NMR.
Key spectral data :
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the mass shift from CUDC-907 (m/z 508.16) to this compound (m/z 511.18).
Representative HRMS data :
| Compound | Calculated [M+H]⁺ | Observed [M+H]⁺ |
|---|---|---|
| CUDC-907 | 509.1712 | 509.1709 |
| This compound | 512.1935 | 512.1931 |
Challenges and Optimization Strategies
Isotopic Purity
Byproduct Formation
-
Issue : Oxidation of sulfur-containing moieties during deuteration.
-
Mitigation : Use inert atmosphere (N₂ or Ar) and antioxidant additives (e.g., BHT).
Applications in Pharmacological Studies
This compound enables precise pharmacokinetic profiling, as deuterium labeling reduces cytochrome P450-mediated metabolism. Studies in AML models demonstrate unchanged target affinity (PI3K: IC₅₀ 8–1831 nM; HDAC: IC₅₀ <100 nM) compared to non-deuterated CUDC-907 .
Q & A
Q. What experimental methodologies are recommended to validate the dual inhibition of HDAC and PI3K by CUDC-907-d3 in vitro?
To confirm HDAC inhibition, measure histone H3 acetylation (H3K9Ac) via Western blot or chromatin immunoprecipitation (ChIP-qPCR). For PI3K/AKT pathway inhibition, assess phosphorylated AKT (p-AKT) levels using ELISA or flow cytometry. Include dose-response curves to establish IC₅₀ values and use selective inhibitors (e.g., HDAC-only or PI3K-only inhibitors) as controls to isolate dual effects .
Q. How should researchers design in vitro studies to assess this compound’s anti-proliferative effects in MYC-driven cancers?
Use cell lines with confirmed MYC/MYCN alterations (e.g., DH-DLBCL or neuroblastoma models) and compare outcomes to MYC-negative controls. Employ assays like MTT for viability, colony formation for clonogenicity, and Annexin V/PI staining for apoptosis. Normalize results to baseline MYC expression (qRT-PCR or RNA-seq) and correlate responses with MYC protein downregulation (Western blot) .
Q. What statistical approaches are appropriate for analyzing gene expression data from this compound-treated cells?
Use the 2^(-ΔΔC(T)) method for qRT-PCR data to quantify fold changes in target genes (e.g., MYC, PPARγ). For RNA-seq, apply DESeq2 or edgeR for differential expression analysis, with false discovery rate (FDR) correction. Include pathway enrichment tools (e.g., GSEA) to identify affected biological processes .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on this compound’s pro-adipocytic vs. anti-tumor effects across cell types?
Context-dependent outcomes may arise from differences in baseline epigenetic states or lineage-specific signaling. Conduct lineage tracing in bone marrow stromal cells (BMSCs) vs. cancer models, comparing transcriptomic profiles (scRNA-seq) and chromatin accessibility (ATAC-seq). Use selective pathway inhibitors (e.g., PI3K-only) to dissect contributions of HDAC vs. PI3K inhibition to adipogenesis .
Q. What strategies optimize the use of 3D spheroid models to evaluate this compound’s efficacy in neuroblastoma?
Generate spheroids using ultra-low attachment plates and Matrigel. Quantify growth inhibition via ATP-based viability assays (e.g., CellTiter-Glo) and image analysis (e.g., IncuCyte). Validate drug penetration via immunohistochemistry for apoptosis markers (cleaved caspase-3) and hypoxia (HIF-1α). Compare 3D results to 2D monolayers to assess microenvironment-driven resistance .
Q. How should combinatorial studies with this compound and rituximab be designed to assess synergy in DLBCL?
Use a factorial design with monotherapy and combination arms. Calculate synergy scores (e.g., Chou-Talalay combination index) and validate via RNA-seq to identify overlapping vs. unique transcriptional changes. Monitor immune cell infiltration (e.g., CD20+ B cells) in xenograft models treated with the combination .
Q. What biomarkers are critical for stratifying patients in preclinical trials of this compound?
Prioritize MYC/MYCN amplification status (FISH), PI3K pathway activation (p-AKT IHC), and HDAC activity (H3K9Ac levels). Include circulating tumor DNA (ctDNA) to track MYC dynamics during treatment. Correlate biomarker status with progression-free survival in PDX models .
Methodological Guidance
Q. How to address variability in response rates among MYC-altered vs. MYC-unaltered DLBCL patients?
Perform subgroup analysis with sufficient sample sizes (power ≥80%) and use Cox regression to adjust for confounders (e.g., prior therapies). Validate findings in independent cohorts or PDX models with matched genetic backgrounds .
Q. What protocols ensure reproducibility in measuring this compound’s effects on cell cycle arrest?
Synchronize cells via serum starvation or thymidine block before treatment. Use propidium iodide staining and flow cytometry to quantify G0/G1 vs. S-phase populations. Include positive controls (e.g., palbociclib for G1 arrest) and repeat assays across multiple passages to account for drift .
Q. How to validate the specificity of this compound’s HDAC/PI3K inhibition in vivo?
Use isoform-specific HDAC/PI3K knockout models or siRNA-mediated knockdown. Profile pharmacodynamic markers (e.g., H3K9Ac in tumor biopsies) and compare to single-pathway inhibitors. Perform kinase profiling assays to rule off-target effects .
Data Interpretation and Contradictions
Q. Why does this compound enhance adipogenesis in BMSCs but inhibit growth in cancer cells?
Adipocytic differentiation requires cell cycle exit (G0/G1 arrest), which aligns with this compound’s anti-proliferative effects in cancer. However, HDAC inhibition in BMSCs may activate PPARγ-driven adipogenesis, while PI3K inhibition in cancer disrupts survival signals. Test lineage-specific CRISPR screens to identify divergent regulators .
Q. How to reconcile differences in MYC-altered response rates across trials?
Heterogeneity may stem from MYC partner proteins (e.g., BCL2 in double-hit lymphoma) or coexisting mutations. Use multi-omics integration (WES, RNA-seq) to identify co-occurring drivers and stratify patients by molecular subtypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
